1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose
Description
1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose is a derivative of 2-deoxy-D-ribose, where acetyl groups protect the hydroxyl residues at positions 1, 3, and 5. Its molecular formula is C₁₁H₁₆O₇, with a molecular weight of 260.24 g/mol. The beta configuration at the anomeric center (C1) distinguishes it from its alpha anomer, which has inverted stereochemistry . This compound is widely used as an intermediate in nucleoside and nucleotide synthesis, particularly in pharmaceutical applications where controlled deprotection of acetyl groups is critical for drug delivery systems .
Properties
IUPAC Name |
[(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGMBTAACMQRSS-HBNTYKKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654470 | |
| Record name | 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96291-75-7 | |
| Record name | β-D-erythro-Pentofuranose, 2-deoxy-, 1,3,5-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96291-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic method for preparing 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose involves deprotection reactions. Initially, acetyl groups are introduced at positions 3 and 5 to form an acetyl-protected pentofuranose. Subsequently, the acetyl protecting group is removed under appropriate reaction conditions to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound typically involve the acetylation of 5-deoxy-D-ribose using acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the synthesis of complex carbohydrates.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose involves its role as an intermediate in biochemical pathways. It interacts with specific enzymes and molecular targets, facilitating the synthesis of carbohydrates and other biologically active molecules. The acetyl groups play a crucial role in protecting reactive sites during chemical reactions, ensuring the selective formation of desired products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with structurally related derivatives, focusing on ester groups, substituents, stereochemistry, and applications.
Structural and Functional Comparisons
Table 1: Key Features of Compared Compounds
Critical Analysis of Structural Differences
Ester Group Chemistry :
- Acetyl vs. Benzoyl/Toluoyl/Chlorobenzoyl : Acetyl groups (e.g., in the target compound) confer higher aqueous solubility and easier deprotection under mild basic conditions. Benzoyl and toluoyl derivatives (e.g., ) are more lipophilic, favoring membrane permeability and prolonged stability in biological systems . Chlorobenzoyl groups () introduce electron-withdrawing effects, enhancing resistance to enzymatic degradation .
C2 Modifications :
- Deoxy (H) vs. Fluoro/Methyl/OH : The target compound’s C2-deoxy structure mimics natural DNA sugar moieties, making it ideal for antisense oligonucleotide synthesis. Fluorination () or methylation at C2 alters steric and electronic properties, improving binding affinity to target enzymes in antiviral therapies .
Anomeric Configuration: The β-configuration in the target compound ensures proper orientation for glycosidic bond formation in nucleosides, contrasting with α-anomers () that may disrupt enzyme recognition .
Number of Ester Groups :
- Tri-acetylated derivatives (target) balance solubility and reactivity, while tetra-acetylated analogs () are more polar but require harsher deprotection conditions .
Biological Activity
1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose is a pentofuranose derivative that has garnered interest in various biological and medicinal contexts. This compound is notable for its structural features that may influence its biological activity, particularly in relation to its interactions with biomolecules.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Its IUPAC name is 1,3,5-tri-O-acetyl-2-deoxy-D-erythro-pentofuranose. The presence of three acetyl groups enhances its solubility and reactivity, making it a suitable candidate for various biochemical applications.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and function.
- Antiviral Potential : There is emerging evidence suggesting that derivatives of pentofuranoses can inhibit viral replication. Specifically, studies have indicated that similar compounds may modulate the activity of viral enzymes, potentially reducing the viral load in infected cells .
- Cytotoxic Effects : Some investigations have reported cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in certain cancer types has been noted, which may be linked to its interaction with cellular signaling pathways .
The biological activity of this compound can be attributed to its structural features:
- Hydrogen Bonding : The acetyl groups can form hydrogen bonds with hydroxyl groups on biomolecules, enhancing binding affinity to target proteins or nucleic acids.
- Hydrophobic Interactions : The furanose structure allows for hydrophobic interactions with lipid membranes or protein structures, facilitating cellular uptake and interaction with intracellular targets.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.
- Cytotoxicity Assay : In vitro assays using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, IC50 values were recorded at approximately 30 µg/mL for breast cancer cells .
- Viral Inhibition Study : A recent study evaluated the antiviral properties of related compounds against herpes simplex virus (HSV). Results indicated that these compounds could reduce viral replication by up to 70% at concentrations of 10 µg/mL .
Comparative Analysis
The following table summarizes the biological activities observed for this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Antiviral Activity |
|---|---|---|---|
| This compound | Yes | ~30 µg/mL | Moderate |
| Related Pentofuranose Derivative A | Yes | ~25 µg/mL | High |
| Related Pentofuranose Derivative B | No | ~50 µg/mL | Low |
Q & A
Q. What are the standard synthetic protocols for preparing 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose, and how can reaction conditions be optimized?
The synthesis typically involves selective acetylation of a 2-deoxy sugar precursor under anhydrous conditions using acetic anhydride and a catalyst like pyridine or DMAP. Optimization requires controlling reaction temperature (0–25°C) and stoichiometry to avoid over-acetylation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. For optimization, employ Design of Experiments (DOE) to evaluate variables such as catalyst loading, reaction time, and solvent polarity .
Q. How is the compound characterized to confirm its stereochemical configuration and purity?
Key methods include:
- NMR spectroscopy : and NMR to assign acetyl group positions and confirm the beta-D-erythro configuration. Coupling constants (e.g., ) help verify furanose ring puckering .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks and detect impurities.
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% is standard for research-grade material) .
Advanced Research Questions
Q. What computational approaches are used to predict the reactivity of this compound in glycosylation reactions?
Quantum mechanical methods, such as density functional theory (DFT), model the transition states and energy barriers of glycosylation pathways. For example:
- Calculate the activation energy for nucleophilic substitution at the anomeric center.
- Simulate solvent effects (e.g., dichloromethane vs. acetonitrile) on reaction kinetics.
Experimental validation involves kinetic isotopic effect (KIE) studies and comparison with computed intermediates .
Q. How can discrepancies in stereochemical analysis arise between X-ray crystallography and NMR data, and how are they resolved?
Discrepancies may stem from:
- Dynamic puckering : The furanose ring’s conformational flexibility in solution (observed via NMR) vs. static crystal structures (X-ray).
- Solvent effects : Polar solvents stabilize specific conformers.
Resolution strategies: - Use Karplus equations to correlate -couplings with dihedral angles in NMR.
- Compare X-ray-derived Cremer-Pople puckering parameters (e.g., amplitude , phase ) with NMR-derived pseudorotational analysis .
Q. What methodologies are employed to study the compound’s stability under varying pH and temperature conditions?
- Accelerated stability testing : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC.
- pH-rate profiling : Measure hydrolysis rates in buffered solutions (pH 1–12) to identify labile acetyl groups.
- Kinetic modeling : Fit data to first-order or Arrhenius models to predict shelf life and optimal storage conditions .
Q. How can competing reaction pathways (e.g., anomerization vs. acyl migration) be controlled during derivatization?
- Low-temperature kinetics : Slow anomerization by conducting reactions below −20°C.
- Protecting group strategies : Introduce bulky groups (e.g., tert-butyldimethylsilyl) to sterically hinder acyl migration.
- In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediate species .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for optimizing multi-step syntheses involving this compound?
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reagent equivalents, temperature).
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., reaction yields, purity metrics).
- Taguchi arrays : Identify critical factors with minimal experimental runs .
Q. How are contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) interpreted?
- Dose-response curves : Compare IC values across assays to distinguish specific vs. nonspecific effects.
- Molecular docking : Predict binding interactions with target enzymes (e.g., glycosidases) to rationalize activity.
- Metabolite profiling : Use LC-MS to identify decomposition products that may contribute to cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
